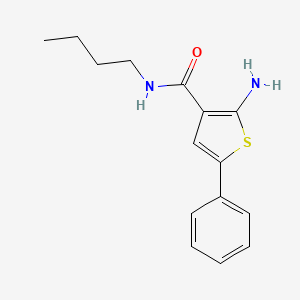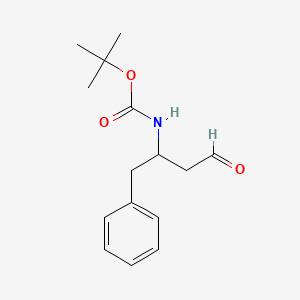![molecular formula C17H16N4O2S B2462531 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide CAS No. 896328-73-7](/img/structure/B2462531.png)
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C16H14N4O2S1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is likely synthesized in a laboratory setting for research purposes1.Molecular Structure Analysis
The molecular weight of this compound is 326.371. The exact molecular structure is not provided in the search results, but it can be inferred from the molecular formula.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, given its complex structure, it is likely to be involved in various chemical reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. However, the molecular weight is known to be 326.371.Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide, due to its complex structure, has been the focus of various synthetic and structural studies. These studies aim to understand its potential applications in scientific research, particularly in the fields of microbiology and chemistry. For example, a study on the synthesis, structural elucidation, and antimicrobial screening of related acetamide derivatives has shown significant interest in their biological activity, including antibacterial, antifungal, and anti-tuberculosis properties (MahyavanshiJyotindra et al., 2011). This highlights the broader interest in acetamide derivatives for their potential pharmacological applications.
Antimicrobial Activity
The antimicrobial potential of compounds structurally related to 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide is a significant area of investigation. For instance, studies on new thiazolidin-4-one derivatives and their evaluation as potential antimicrobial agents have been conducted, indicating the importance of sulfur-containing heterocycles and acetamide derivatives in developing new antimicrobial strategies (Baviskar et al., 2013).
Insecticidal Assessment
Research has also extended into the agricultural sector, with some derivatives being assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. These studies provide insights into the potential use of these compounds in pest management and control strategies, indicating a versatile application range beyond purely microbiological interests (Fadda et al., 2017).
Crystal Structure Analysis
Crystallographic studies of similar compounds have provided detailed insights into their molecular conformations, which is crucial for understanding how these compounds interact with biological targets. Such structural elucidations are foundational for the development of new drugs and materials (Subasri et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results. As with any chemical substance, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for research involving this compound are not specified in the search results. However, given its complex structure, it could be of interest in various fields of research.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-7-8-21-14(9-11)19-16(20-17(21)23)24-10-15(22)18-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHDRFMISVYLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2462448.png)
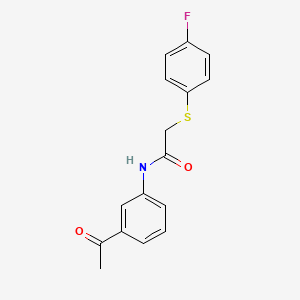
![(3aR,6aS)-tert-butyl 5-(6-chloropyrazin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2462451.png)


![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)

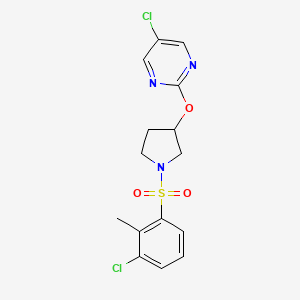
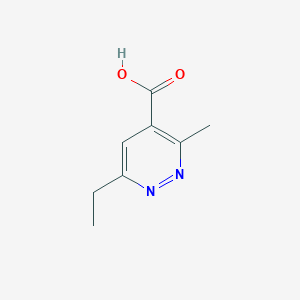
![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)
![Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride](/img/structure/B2462468.png)
